Rosthornin A

説明

Synthesis Analysis

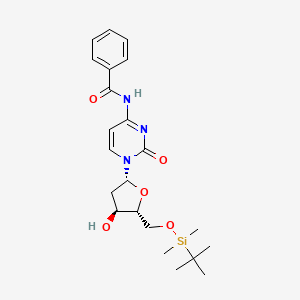

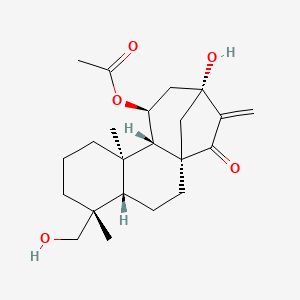

Rosthornin A has been isolated from the ethereal extract of the leaves of Rabdosia rosthornii . The detailed spectroscopic analysis, including 2D NMR data, has been used to establish the chemical structures of the constituents .Molecular Structure Analysis

The molecular weight of this compound is 376.49 and its formula is C22H32O5 . The structure of this compound is classified under Terpenoids Diterpenoids .Chemical Reactions Analysis

This compound is a part of a larger group of ent-kaurene diterpenoid compounds . The specific chemical reactions involving this compound are not explicitly mentioned in the available resources.Physical And Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 376.49 and a formula of C22H32O5 . It is stable under recommended storage conditions .科学的研究の応用

Antibacterial Activity

Rosthornin A, identified as an ent‐kaurene diterpenoid from Rabdosia rosthornii, has been found to exhibit antibacterial activity, specifically against Gram-positive bacteria. Propionibacterium acnes is particularly susceptible to this compound (Kubo, Xu, & Shimizu, 2004).

Chemical Constituents in Treatment

A study on Macropanax rosthornii, closely related to this compound, focused on its active constituents for treating rheumatoid arthritis. This research isolated various compounds, contributing to the understanding of its potential therapeutic applications (Luo, Liu, Yin, Ye, & Kang, 2012).

Contributions to ROS Science

Research on Reactive Oxygen Species (ROS) based nanomedicine, although not directly involving this compound, contributes to the broader field of ROS science. This is relevant as the biochemical properties of compounds like this compound may influence ROS-related pathways and treatments (Yang, Chen, & Shi, 2019).

Research Object (RO) Development

While not directly related to this compound, the development of Research Objects (ROs) in scientific research provides a framework for aggregating, sharing, and reusing scientific resources, including data on specific compounds like this compound. This enhances reproducibility and reliability in scientific investigations (Palma et al., 2014).

Safety and Hazards

作用機序

Target of Action

Rosthornin A is an ent-kaurene diterpenoid compound The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known that this compound exhibits antibacterial activity . This suggests that it may interact with bacterial cells or proteins to inhibit their growth or survival. The exact mechanism of this interaction and the resulting changes in the target cells are subjects of ongoing research.

Biochemical Pathways

Given its antibacterial activity , it is plausible that this compound interferes with essential biochemical pathways in bacteria, leading to their death or inhibited growth

Result of Action

This compound has been reported to exhibit antibacterial activity This suggests that the compound’s action results in the inhibition of bacterial growth or survival

特性

IUPAC Name |

[(1R,4S,5R,9R,10S,11S,13R)-13-hydroxy-5-(hydroxymethyl)-5,9-dimethyl-14-methylidene-15-oxo-11-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O5/c1-13-18(25)21-9-6-16-19(3,12-23)7-5-8-20(16,4)17(21)15(27-14(2)24)10-22(13,26)11-21/h15-17,23,26H,1,5-12H2,2-4H3/t15-,16+,17-,19-,20+,21+,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYPRWTSCIQSVKE-WCYDGLNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2(CC3(C1C4(CCCC(C4CC3)(C)CO)C)C(=O)C2=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@@]2(C[C@]3([C@@H]1[C@@]4(CCC[C@@]([C@H]4CC3)(C)CO)C)C(=O)C2=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。